Cas no 16251-00-6 (1,4-Diethoxy-2,3,5,6-tetrafluorobenzene)

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound characterized by its electron-deficient benzene core, substituted with ethoxy groups at the 1 and 4 positions and fluorine atoms at the remaining sites. This structural configuration imparts high chemical stability and resistance to electrophilic attack, making it a valuable intermediate in organic synthesis, particularly for constructing fluorinated aromatic systems. Its electron-withdrawing properties enhance reactivity in nucleophilic substitution reactions, while the ethoxy groups offer functionalization versatility. The compound is useful in pharmaceuticals, agrochemicals, and materials science, where fluorinated motifs are sought for their thermal stability, lipophilicity, and metabolic resistance. Handling requires standard precautions for fluorinated organics.
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene structure
16251-00-6 structure
商品名:1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
CAS番号:16251-00-6
MF:C10H10O2F4
メガワット:238.1788
CID:137099
PubChem ID:2782515

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 化学的及び物理的性質

名前と識別子

    • 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
    • 1,4-BIS(ETHOXY)TETRAFLUOROBENZENE
    • 1,4-Diethoxytetrafluorobenzene
    • Benzene,1,4-diethoxy-2,3,5,6-tetrafluoro-
    • SCHEMBL16291780
    • DTXSID40382130
    • AKOS007930471
    • 16251-00-6
    • Benzene, 1,4-diethoxy-2,3,5,6-tetrafluoro-
    • A810380
    • MFCD00804629
    • FT-0637342
    • MDL: MFCD00804629
    • インチ: InChI=1S/C10H10F4O2/c1-3-15-9-5(11)7(13)10(16-4-2)8(14)6(9)12/h3-4H2,1-2H3
    • InChIKey: WVVPQTTXYYMGIK-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=C(C(=C(C(=C1F)F)OCC)F)F

計算された属性

  • せいみつぶんしりょう: 238.06200
  • どういたいしつりょう: 238.06169221g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • ゆうかいてん: 49-49.5
  • PSA: 18.46000
  • LogP: 3.04040

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene セキュリティ情報

  • 危害声明: Irritant
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191886-25g
1,4-Diethoxytetrafluorobenzene
16251-00-6 98%
25g
¥1164 2023-04-15
Ambeed
A693330-25g
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
16251-00-6 95+%
25g
$136.0 2024-08-03
Crysdot LLC
CD12136173-100g
1,4-Diethoxy-2,3,5,6-tetrafluorobenzene
16251-00-6 95+%
100g
$351 2024-07-24

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene 関連文献

1,4-Diethoxy-2,3,5,6-tetrafluorobenzeneに関する追加情報

Introduction to 1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (CAS No. 16251-00-6)

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 16251-00-6, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of diaryl ethers with a unique fluorine substitution pattern, which imparts distinct electronic and steric properties. The presence of four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene make it particularly interesting for applications in medicinal chemistry. The combination of electron-withdrawing fluorine atoms and electron-donating ethoxy groups creates a balance that can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These properties are crucial in the design of novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their potential advantages over non-fluorinated analogs. Fluorine atoms can modulate the pharmacokinetic properties of drugs by affecting lipophilicity, metabolic clearance, and binding interactions with enzymes and receptors. For instance, fluorine substitution can improve the bioavailability of a drug by increasing its resistance to enzymatic degradation. This has led to the incorporation of fluorinated moieties in many modern pharmaceuticals.

1,4-Diethoxy-2,3,5,6-tetrafluorobenzene has been explored as a building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for further functionalization at multiple sites, enabling chemists to tailor the properties of derived molecules for specific applications. For example, researchers have utilized this compound in the development of kinase inhibitors and other small-molecule drugs that target cancer and inflammatory diseases.

The synthesis of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations are often employed to introduce the desired fluorine and ethoxy substituents. The efficiency and scalability of these synthetic routes are critical for industrial applications where cost-effectiveness and reproducibility are paramount.

Recent advancements in computational chemistry have also contributed to a better understanding of the reactivity and properties of 1,4-diethoxy-2,3,5,6-tetrafluorobenzene. Molecular modeling studies have revealed insights into how fluorine substitution affects electronic distributions within the molecule, which can be used to predict its behavior in biological systems. These computational tools are invaluable for guiding experimental design and optimizing drug candidates.

The pharmaceutical industry continues to invest in research aimed at discovering new applications for fluorinated aromatic compounds like 1,4-diethoxy-2,3,5,6-tetrafluorobenzene. By leveraging its unique structural features, scientists hope to develop more effective treatments for a wide range of diseases. The compound's versatility as an intermediate makes it a promising candidate for further exploration in both academic and industrial settings.

In conclusion,1,4-Diethoxy-2,3,5,6-tetrafluorobenzene (CAS No. 16251-00-6) is a versatile fluorinated aromatic compound with significant potential in pharmaceutical research. Its structural features enable diverse synthetic applications and offer opportunities for developing novel therapeutic agents. As research in this field progresses,the importance of such intermediates is expected to grow,driving further innovation in drug discovery。

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